molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

2-Chlorobenzimidazole

Cat. No. B1347102
CAS RN: 4857-06-1
M. Wt: 152.58 g/mol
InChI Key: AYPSHJCKSDNETA-UHFFFAOYSA-N
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Patent
US05106857

Procedure details

A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) was heated at reflux temperature for 1 h to obtain a solution. Gaseous HCl was bubbled into the refluxing solution for 4 h and the solution then concentrated on a rotary evaporator. The residue was added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 h. The resulting mixture consisted of 2 liquid layers and a solid. The solid was collected and recrystallized from ethyl acetate and methanol.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
OC=1NC2=C(N1)C=CC=C2
Name
Quantity
1000 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
Gaseous HCl was bubbled into the refluxing solution for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution then concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was added to a mixture of aqueous potassium carbonate and methylene chloride
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate and methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.